N-[(Furan-2-yl)methylidene]nitramide is a chemical compound with the molecular formula and a molecular weight of 140.10 g/mol. It features a furan ring, which is a five-membered aromatic compound containing oxygen, and a nitramide functional group. This compound is classified as an organic nitro compound and is of interest in various scientific fields due to its potential applications in chemistry and biology.
The compound can be synthesized through various chemical methods, with the most common being the condensation reaction between furan-2-carbaldehyde and nitramide. This reaction typically requires specific catalysts and controlled conditions to achieve high yields and purity.
N-[(Furan-2-yl)methylidene]nitramide falls under the category of nitro compounds, specifically those containing a nitramide group, which is characterized by the presence of a nitrogen atom bonded to two oxygen atoms in a nitro configuration.
The synthesis of N-[(Furan-2-yl)methylidene]nitramide primarily involves the following steps:
The synthesis can be optimized for industrial applications using continuous flow reactors, which enhance efficiency and yield while minimizing costs. Advanced purification techniques such as recrystallization or chromatography are often employed to isolate the desired product from by-products.
The molecular structure of N-[(Furan-2-yl)methylidene]nitramide can be represented as follows:
Property | Value |
---|---|
CAS Number | 114282-28-9 |
Molecular Formula | C5H4N2O3 |
Molecular Weight | 140.10 g/mol |
InChI | InChI=1S/C5H4N2O3/c8-7(9)6-4-5 |
InChI Key | HNNKOEWBXSTHJW-UHFFFAOYSA-N |
N-[(Furan-2-yl)methylidene]nitramide can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for N-[(Furan-2-yl)methylidene]nitramide involves its interaction with biological targets at the molecular level:
N-[(Furan-2-yl)methylidene]nitramide is characterized by:
Key chemical properties include:
These properties make it suitable for use in various chemical syntheses and biological applications .
N-[(Furan-2-yl)methylidene]nitramide has several scientific uses:
This compound's unique structure and properties make it an area of ongoing research, particularly in medicinal chemistry and materials science.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7